molecular formula C16H12O2 B1250597 6-(3-Hydroxyphenyl)-2-naphthol

6-(3-Hydroxyphenyl)-2-naphthol

Cat. No.: B1250597
M. Wt: 236.26 g/mol
InChI Key: VHWBXEUHUQDHDH-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)-2-naphthol (HPN) is a substituted naphthol compound of significant interest in biochemical and dermatological research, primarily for its potent inhibitory effects on melanogenesis. Studies have demonstrated that HPN acts as an effective inhibitor of tyrosinase, the key enzyme responsible for melanin production, with one investigation reporting an IC₅₀ value of 15.2 µM against mushroom tyrosinase . Further validation in B16 melanoma cells confirmed that HPN not only suppresses cellular tyrosinase activity but also significantly reduces melanin levels, identifying it as a promising candidate depigmentation agent for research applications . The compound is structurally related to the well-known scaffold of 2-naphthol, a versatile intermediate often used in the synthesis of more complex molecules, including chiral ligands like BINOL (1,1'-Bi-2-naphthol) and various dyes . Researchers exploring structure-activity relationships of skin-lightening agents or the mechanisms of hyperpigmentation will find this compound a valuable investigative tool. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

6-(3-hydroxyphenyl)naphthalen-2-ol

InChI

InChI=1S/C16H12O2/c17-15-3-1-2-11(9-15)12-4-5-14-10-16(18)7-6-13(14)8-12/h1-10,17-18H

InChI Key

VHWBXEUHUQDHDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C=C(C=C3)O

Synonyms

6-(3-hydroxyphenyl)-2-naphthol

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Suzuki–Miyaura coupling enables direct aryl–aryl bond formation between halogenated naphthols and boronic acids. For 6-(3-Hydroxyphenyl)-2-naphthol, this typically involves reacting 6-bromo-2-naphthol with 3-hydroxyphenylboronic acid under palladium catalysis. The mechanism proceeds through oxidative addition of the brominated naphthol to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl linkage.

Critical to substrate design is the protection of phenolic hydroxyl groups. In one protocol, 6-bromo-2-methoxynaphthalene serves as the electrophilic partner, with subsequent demethylation yielding the target compound. This two-step approach circumvents boronic acid instability issues associated with free phenolic groups.

Catalytic Systems and Reaction Optimization

Optimal conditions derived from literature include:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃ (2 equiv)

  • Solvent : Dimethoxyethane (DME)/water (4:1)

  • Temperature : 80–100°C under inert atmosphere

A representative procedure from recent studies achieved 68% isolated yield using 6-bromo-2-naphthol (1.2 equiv) and 3-hydroxyphenylboronic acid (1.0 equiv) in DME/H₂O at 85°C for 12 hours. Post-reaction purification via column chromatography (hexane/ethyl acetate 3:1) followed by recrystallization from ethanol/water (2:1) provided analytically pure product (99.2% HPLC purity).

Table 1: Suzuki–Miyaura Coupling Optimization Data

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
12802452
25851268
35100865

Acid-Catalyzed Demethylation of Methoxy Precursors

Reaction Dynamics and Process Parameters

Demethylation of 6-(3-methoxyphenyl)-2-methoxynaphthalene provides an alternative route. The patent CN1844072A details high-yielding hydrobromic acid-mediated demethylation under reflux conditions:

Key parameters influencing conversion efficiency:

  • Acid Concentration : 48% HBr optimal for complete deprotection

  • Solvent : Acetic acid (3–5 mL/g substrate) enhances solubility

  • Temperature : 95–100°C (reflux)

  • Time : 10–15 hours

Embodiment data from the patent demonstrate 85% yield when treating 20.5 g of methoxy precursor with 100 g 48% HBr and 39 g acetic acid at 95°C for 12 hours. Post-reaction neutralization with NaOH (10% aqueous) and extraction with n-butyl acetate removed residual acids before final crystallization.

Crystallization and Purification Techniques

Crystallization solvent systems critically impact product purity:

This sequence achieves ≥99.5% purity by eliminating regioisomeric byproducts and unreacted starting materials.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for 6-(3-Hydroxyphenyl)-2-naphthol Synthesis

ParameterSuzuki–Miyaura CouplingAcid Demethylation
Overall Yield65–68%74–85%
Reaction Time8–24 h10–15 h
Catalyst CostHigh (Pd)Low (HBr)
Byproduct FormationModerateLow
ScalabilityPilot-scale feasibleIndustrial viable

The demethylation route offers superior yields and lower reagent costs, making it preferable for large-scale production. However, Suzuki coupling provides greater flexibility for structural variants through boronic acid modifications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-phenyl)-naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the phenyl ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of 17beta-Hydroxysteroid Dehydrogenase Type 1

One prominent application of 6-(3-Hydroxyphenyl)-2-naphthol is its role as a scaffold for designing selective inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme catalyzes the conversion of estrone to estradiol, a potent estrogen involved in various estrogen-dependent diseases such as breast cancer and endometriosis. Research has shown that derivatives of this compound can effectively inhibit 17beta-HSD1 activity, demonstrating significant potency (IC50 values as low as 20 nM) and selectivity towards related enzymes and estrogen receptors .

Synthetic Applications

Synthetic Intermediate

6-(3-Hydroxyphenyl)-2-naphthol serves as an important intermediate in the synthesis of various organic compounds. Its derivatives have been utilized in the development of new pharmaceuticals and agrochemicals. The compound's structure allows for modifications that enhance biological activity or improve synthetic efficiency.

Case Study: Development of Selective Inhibitors

A study focused on modifying the naphthol scaffold to optimize its inhibitory activity against 17beta-HSD1 revealed that substituting different groups at the naphthalene ring could lead to enhanced selectivity and potency. The pharmacophore model developed during this research provides a blueprint for future drug design targeting estrogen-dependent conditions .

ModificationIC50 (nM)Selectivity
Parent Compound--
Phenyl Substitution20High

Environmental Considerations

Synthesis Methods

Recent advancements in synthetic methods for compounds related to 6-(3-Hydroxyphenyl)-2-naphthol emphasize environmentally friendly approaches. New synthesis routes avoid toxic reagents and reduce environmental impact while maintaining high yields, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxy-phenyl)-naphthalen-2-ol is unique due to the presence of both a naphthalene ring and a hydroxyphenyl group, which confer distinct chemical and physical properties

Q & A

Q. How can the synthesis of 6-(3-Hydroxyphenyl)-2-naphthol be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization can leverage microwave reactors to reduce reaction time and byproduct formation, as demonstrated in sulfonation studies of 2-naphthol derivatives . Design of Experiments (DOE) should test variables such as temperature, solvent polarity, and catalyst type. For example, sulfonation of 2-naphthol achieved 81–88% conversion under optimized sulfuric acid concentrations and particle sizes (r0 = 25–30 μm) . Similar DOE approaches can be adapted for introducing the 3-hydroxyphenyl moiety.

Q. What analytical techniques are recommended for characterizing 6-(3-Hydroxyphenyl)-2-naphthol?

  • Methodological Answer :
  • Fluorescence Spectroscopy : Effective for detecting structural isomers and quantifying purity in aqueous solutions, as shown for 1-naphthol and 2-naphthol using FS920 spectrometers and FastICA-SVR algorithms .
  • HPLC and NMR : HPLC (C18 columns, acetonitrile/water mobile phase) resolves impurities, while ¹H/¹³C NMR confirms substitution patterns.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses thermal stability and decomposition thresholds, a method highlighted for structurally complex naphthol derivatives .

Q. What biological activities have been reported for 6-(3-Hydroxyphenyl)-2-naphthol?

  • Methodological Answer : The compound inhibits tyrosinase activity (critical in melanogenesis) with dose-dependent efficacy. Experimental protocols from melanin synthesis studies include:
  • Enzyme Kinetics : Measure IC50 values via Lineweaver-Burk plots using mushroom tyrosinase and L-DOPA substrates .
  • Cell-Based Assays : Quantify melanin reduction in B16F0 melanoma cells using spectrophotometry (OD₄₀₀ nm) .

Advanced Research Questions

Q. How do microbial degradation pathways of 6-(3-Hydroxyphenyl)-2-naphthol compare to those of 2-naphthol?

  • Methodological Answer : 2-Naphthol degradation in Rhizobium involves hydroxylation via CehC1C2, producing 1,2-dihydroxynaphthalene . For 6-(3-Hydroxyphenyl)-2-naphthol:
  • Gene Expression Analysis : Use RT-qPCR to compare induction of ceh cluster genes under co-substrate (e.g., glucose) conditions .
  • Metabolite Profiling : LC-MS/MS identifies intermediates, while gene knockout strains validate pathway specificity.

Q. What advanced oxidation processes effectively degrade 6-(3-Hydroxyphenyl)-2-naphthol in contaminated water?

  • Methodological Answer :
  • Electro-Fenton Systems : Cu-supported stainless steel electrodes degrade 2-naphthol via hydroxyl radicals (•OH). Optimize pH (3.0), current density (15 mA/cm²), and H₂O₂ concentration (10 mM) .
  • Degradation Monitoring : Track intermediates (e.g., quinones) via LC-MS and quantify mineralization using TOC analysis.

Q. How does 6-(3-Hydroxyphenyl)-2-naphthol interact with proteins, and what methods elucidate these interactions?

  • Methodological Answer :
  • Fluorescence Quenching : Use spectrofluorometry (λₑₓ = 280 nm, λₑₘ = 340 nm) to measure binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) via Stern-Volmer plots .
  • Molecular Docking : Predict binding sites using AutoDock Vina with protein crystal structures (e.g., tyrosinase PDB: 2Y9X).

Q. How should researchers address contradictions in analytical data for 6-(3-Hydroxyphenyl)-2-naphthol quantification?

  • Methodological Answer :
  • Cross-Validation : Compare HPLC, GC-MS (e.g., m/z 262 for molecular ion), and fluorescence results .
  • Chemometric Resolution : Apply Independent Component Analysis (ICA) to deconvolute overlapping spectral signals in mixtures .

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